2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H10F4O2. This compound is characterized by the presence of trifluoromethyl and phenoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, which facilitate the formation of the desired product through nucleophilic addition .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol involves its interaction with molecular targets through various pathways. Its trifluoromethyl group enhances its reactivity, allowing it to participate in multiple chemical reactions. The phenoxy group contributes to its stability and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the phenoxy group, resulting in different reactivity and applications.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but without the additional fluorine and phenoxy groups, leading to variations in chemical behavior.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol is unique due to its combination of trifluoromethyl and phenoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-11-8-9(13(19)14(16,17)18)6-7-12(11)20-10-4-2-1-3-5-10/h1-8,13,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUXNHXLECAJBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(C(F)(F)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216190 | |
Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150698-80-9 | |
Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150698-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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